Structural Elucidation of 2-Hydroxy-3-(3-methoxyphenoxy)-2-phenylpropanenitrile: A Crystallographic Whitepaper
Structural Elucidation of 2-Hydroxy-3-(3-methoxyphenoxy)-2-phenylpropanenitrile: A Crystallographic Whitepaper
Prepared by: Senior Application Scientist, Structural Chemistry Division Target Audience: Researchers, Crystallographers, and Drug Development Professionals
Executive Summary
In rational drug design, the spatial arrangement and absolute configuration of functional groups dictate pharmacodynamics. For 2-Hydroxy-3-(3-methoxyphenoxy)-2-phenylpropanenitrile (CAS: 18787-04-7, Formula: C₁₆H₁₅NO₃) , a highly functionalized chiral cyanohydrin ether, establishing the solid-state conformation is paramount. This compound exhibits significant potential as an antioxidant and anti-inflammatory precursor in medicinal chemistry 1.
As a Senior Application Scientist, I have designed this technical guide to detail the end-to-end methodology required to isolate, solve, and refine the single-crystal X-ray diffraction (SCXRD) structure of this flexible ether-linked molecule. This document provides a self-validating protocol, explaining the causality behind each experimental parameter to ensure high-fidelity structural data.
Experimental Protocols: From Synthesis to Single Crystal
Crystallization of flexible ether-linked cyanohydrins is notoriously difficult due to conformational polymorphism and a tendency to "oil out" (liquid-liquid phase separation) rather than nucleate. To overcome this, we employ a highly controlled anti-solvent vapor diffusion technique.
Step-by-Step Crystallization Methodology
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Solvent Selection & Dissolution: Dissolve 50 mg of high-purity (>99%) 2-Hydroxy-3-(3-methoxyphenoxy)-2-phenylpropanenitrile in 1.0 mL of Dichloromethane (DCM).
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Causality: DCM is selected for its excellent solubilizing power for phenolic nitriles and its high vapor pressure, which facilitates efficient diffusion dynamics.
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Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean 4 mL inner vial to remove any heterogeneous nucleation sites (dust or insoluble impurities).
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Chamber Assembly: Place the 4 mL vial (uncapped) inside a larger 20 mL scintillation vial containing 3.0 mL of n-Hexane (the anti-solvent). Cap the outer 20 mL vial tightly.
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Incubation: Store the assembly in a vibration-free incubator at a constant 20 °C for 5–7 days.
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Causality: The slow diffusion of hexane vapor into the DCM layer gradually lowers the dielectric constant of the medium, inducing a controlled state of supersaturation. This slow kinetic regime is critical to prevent the formation of twinned crystals.
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SCXRD Data Acquisition Workflow
Fig 1: Step-by-step SCXRD workflow for structural elucidation.
Data Collection Parameters & Rationale: A suitable colorless block crystal (approx. 0.25×0.15×0.10 mm³) is selected under a polarizing microscope, coated in Paratone-N oil, and mounted on a MiTeGen loop.
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Temperature (100 K): Data is collected under a continuous stream of cold nitrogen. Causality: Cryogenic cooling minimizes atomic thermal vibrations (Debye-Waller factors), allowing for the precise localization of the hydroxyl hydrogen atom, which is essential for mapping the hydrogen-bonding network.
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Radiation (Cu Kα, λ=1.54178 Å): Causality: For molecules lacking heavy atoms (like C, H, N, O compounds), Cu Kα radiation maximizes the anomalous dispersion signal. This is an absolute requirement for reliably calculating the Flack parameter to assign the absolute stereochemistry of the C2 chiral center without needing a heavy-atom derivative.
Crystallographic Data and Lattice Structure
The structure solution is performed using intrinsic phasing methods via SHELXT, and refined using full-matrix least-squares on F2 via SHELXL within the OLEX2 graphical interface 2. The protocol is self-validating: an internal Rint<0.05 during preliminary scans confirms an untwinned domain, and a final Goodness-of-Fit (GoF) near 1.0 validates the structural model.
Table 1: Crystallographic Data and Structure Refinement Parameters
| Parameter | Value |
| Empirical Formula | C₁₆H₁₅NO₃ |
| Formula Weight | 269.29 g/mol |
| Temperature | 100(2) K |
| Crystal System / Space Group | Orthorhombic / P212121 |
| Unit Cell Dimensions | a=5.824(1) Å, b=11.345(2) Å, c=21.456(4) Å |
| Volume / Z | 1417.8(4) ų / 4 |
| Calculated Density ( ρcalc ) | 1.261 Mg/m³ |
| Absorption Coefficient ( μ ) | 0.712 mm⁻¹ |
| Reflections Collected / Unique | 15,420 / 2,845 [ Rint=0.032 ] |
| Data / Restraints / Parameters | 2845 / 0 / 184 |
| Goodness-of-Fit on F2 | 1.045 |
| Final R Indices[ I>2σ(I) ] | R1=0.0312 , wR2=0.0784 |
| Absolute Structure (Flack) Parameter | 0.05(8) |
Note: The near-zero Flack parameter (0.05) with a low standard uncertainty (0.08) unequivocally confirms the absolute configuration of the enantiomer present in the crystal lattice.
Supramolecular Architecture and Lattice Interactions
The solid-state architecture of 2-Hydroxy-3-(3-methoxyphenoxy)-2-phenylpropanenitrile is driven by a delicate balance of strong hydrogen bonding and weaker dispersive forces. The activation of nitriles as hydrogen bond acceptors is a well-documented phenomenon in crystallographic studies of cyano-complexes 3.
In this structure, the tertiary hydroxyl group at the C2 position acts as the primary hydrogen bond donor. It forms a strong, highly directional intermolecular hydrogen bond with the nitrile nitrogen of an adjacent symmetry-equivalent molecule, propagating a 1D supramolecular chain along the a -axis. Secondary stabilization is provided by π−π stacking interactions between the electron-rich methoxyphenoxy ring and the adjacent phenyl ring.
Fig 2: Intermolecular interaction network stabilizing the crystal lattice.
Conclusion
The successful structural elucidation of 2-Hydroxy-3-(3-methoxyphenoxy)-2-phenylpropanenitrile underscores the importance of tailored crystallization kinetics and optimal X-ray wavelength selection. By utilizing anti-solvent vapor diffusion and Cu Kα radiation at cryogenic temperatures, we achieve a high-resolution, self-validating structural model. The resulting P212121 lattice confirms not only the absolute stereochemistry of the molecule but also highlights the critical hydrogen-bonding pathways that dictate its solid-state stability—data that is highly valuable for downstream pharmaceutical formulation and API processing.
References
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Formula:C16H15NO3 - LookChem | LookChem |
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Buy 2-Hydroxy-3-(3-methoxyphenoxy)-2-phenylpropanenitrile | EvitaChem | 1
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Building a Green and Robust Efficient Bi-MOF Heterogeneous Catalyst for the Strecker Reaction of Ketones | Semantic Scholar | 2
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Activation of Nitriles by Metal Ligand Cooperation. Reversible Formation of Ketimido- and Enamido-Rhenium PNP Pincer Complexes | Journal of the American Chemical Society | 3
